Z-L-p-Fluoro-Phe-chloromethylketone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-p-Fluoro-Phe-chloromethylketone typically involves the protection of the amino group of p-fluorophenylalanine, followed by chloromethylation of the ketone group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Z-L-p-Fluoro-Phe-chloromethylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, Z-L-p-Fluoro-Phe-chloromethylketone is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study enzyme inhibition mechanisms. It serves as a tool for investigating the role of proteases in various biological processes.
Medicine: In medicine, this compound has potential therapeutic applications due to its ability to inhibit specific proteases. It is being explored for its use in treating diseases where protease activity is a contributing factor.
Mechanism of Action
Z-L-p-Fluoro-Phe-chloromethylketone exerts its effects by inhibiting proteases. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can modulate various biological pathways and processes, making it a valuable tool in research and potential therapeutic agent.
Comparison with Similar Compounds
- Z-L-p-Fluoro-Phe-aldehyde
- Z-L-p-Fluoro-Phe-methylketone
- Z-L-p-Fluoro-Phe-ethylketone
Comparison: Compared to these similar compounds, Z-L-p-Fluoro-Phe-chloromethylketone is unique due to its chloromethyl group, which allows for specific nucleophilic substitution reactions. This feature enhances its versatility in synthetic applications and its effectiveness as a protease inhibitor.
Properties
IUPAC Name |
benzyl N-[(2S)-4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSAFSLNOWRIX-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427234 |
Source
|
Record name | Z-L-p-Fluoro-Phe-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400771-48-4 |
Source
|
Record name | Z-L-p-Fluoro-Phe-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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